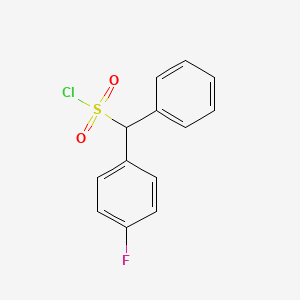

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride

Description

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride (CAS 103360-04-9) is a sulfonyl chloride derivative with a fluorinated aromatic substituent. Its molecular formula is C₇H₆ClFO₂S, and molecular weight is 208.63 g/mol. The compound exists as a white to yellow/brown crystalline solid with a melting point of 61–63°C . It is widely used as a reagent in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules.

Properties

IUPAC Name |

(4-fluorophenyl)-phenylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2S/c14-18(16,17)13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHPDLUIEMMQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of (4-Fluorophenyl)(phenyl)methanol Intermediate

A common approach begins with the synthesis of the corresponding diphenylmethanol derivative, which serves as a precursor to the sulfonyl chloride.

- Starting materials: 4-fluorobenzophenone and phenylmagnesium bromide or p-fluorophenylmagnesium bromide

- Solvent: tert-butyl methyl ether or tetrahydrofuran

- Conditions: Grignard addition at room temperature followed by reflux (~3 hours)

- Workup: Acidic quench with 1 M HCl, extraction with ethyl acetate, drying over sodium sulfate

This step yields (4-fluorophenyl)(phenyl)methanol in yields up to 98% under optimized conditions.

| Parameter | Details |

|---|---|

| Reagents | 4-fluorobenzophenone, phenylmagnesium bromide |

| Solvent | tert-butyl methyl ether |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction time | 3 hours |

| Yield | Up to 98% |

| Purity | >95% |

Introduction of the Methanesulfonyl Group

Conversion of Alcohol to Methanesulfonate Intermediate

The benzylic alcohol is converted into the corresponding mesylate (methanesulfonate ester) by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

- Reagents: Methanesulfonyl chloride, base (e.g., triethylamine)

- Solvent: Dichloromethane or other inert solvents

- Temperature: 0–5 °C to room temperature

- Reaction time: 1–2 hours

This step proceeds via nucleophilic substitution on the benzylic hydroxyl group, forming the mesylate intermediate, which is a good leaving group for subsequent substitution.

Conversion to Methanesulfonyl Chloride

Chlorination of Methanesulfonate or Direct Sulfonyl Chloride Formation

The mesylate intermediate or the corresponding sulfonic acid derivative can be converted to the methanesulfonyl chloride moiety by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Reagents: Thionyl chloride or phosphorus pentachloride

- Solvent: Inert solvents like dichloromethane or chloroform

- Temperature: Reflux or room temperature depending on reagent

- Reaction time: Several hours (2–6 hours)

This step replaces the hydroxyl or sulfonate group with a chlorine atom, yielding the target sulfonyl chloride.

Alternative Synthetic Routes and Catalytic Methods

Direct Sulfonylation of Diphenylmethane Derivatives

In some protocols, direct sulfonylation of the diphenylmethane core with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., ferric chloride) is employed, allowing direct formation of the sulfonyl chloride without isolating intermediates.

Radical-Mediated Sulfonyl Chloride Formation

Research on methane sulfonyl chloride synthesis via radical chlorination of methane with sulfuryl chloride under free radical initiators offers mechanistic insights but is less commonly applied for substituted aromatic systems.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The Grignard reaction to form the benzylic alcohol proceeds with excellent regioselectivity and minimal side products when performed under inert atmosphere.

- Mesylation is typically quantitative, but careful temperature control is necessary to avoid elimination side reactions.

- Chlorination with thionyl chloride is efficient, but excess reagent and prolonged reaction times may cause decomposition; thus, monitoring via TLC or HPLC is recommended.

- Purity of the final sulfonyl chloride is confirmed by NMR (presence of characteristic sulfonyl chloride signals), IR (S=O and C–Cl stretches), and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent moisture sensitivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl compounds .

Scientific Research Applications

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(phenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonyl derivatives, which can further participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Methanesulfonyl Chlorides

(a) (2-Fluorophenyl)methanesulfonyl Chloride (CAS 24974-71-8)

(b) (3-Fluorophenyl)methanesulfonyl Chloride (CAS 24974-72-9)

Substituted Phenyl Methanesulfonyl Chlorides

(a) (4-Chlorophenyl)methanesulfonyl Chloride (CAS 6966-45-6)

- Molecular Formula : C₇H₆Cl₂O₂S

- Molecular Weight : 223.09 g/mol

- Key Difference : The chlorine atom (larger and more electronegative than fluorine) enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .

(b) [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 127162-96-3)

- Molecular Formula : C₈H₆ClF₃O₂S

- Molecular Weight : 258.65 g/mol

- Key Difference : The trifluoromethyl group (–CF₃) is a strong electron-withdrawing substituent, making the sulfonyl chloride highly reactive toward amines and alcohols .

(c) [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride (CAS 1211518-37-4)

Extended Aromatic Systems

(a) 4'-Fluoro(1,1'-biphenyl)-4-sulfonyl Chloride (CAS N/A)

Aliphatic Chain-Modified Sulfonyl Chlorides

(a) 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride (CAS 1781100-57-9)

Benzenesulfonyl Chlorides vs. Methanesulfonyl Chlorides

(a) 4-Fluorobenzenesulfonyl Chloride (CAS 46670_FLUKA)

- Molecular Formula : C₆H₄ClFO₂S

- Molecular Weight : 194.61 g/mol

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Reactivity Profile |

|---|---|---|---|---|---|---|

| (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9 | C₇H₆ClFO₂S | 208.63 | 61–63 | Para-fluorine | Moderate reactivity in sulfonylation |

| (2-Fluorophenyl)methanesulfonyl chloride | 24974-71-8 | C₇H₆ClFO₂S | 208.63 | 55–56 | Ortho-fluorine | Lower reactivity due to steric hindrance |

| (4-Chlorophenyl)methanesulfonyl chloride | 6966-45-6 | C₇H₆Cl₂O₂S | 223.09 | N/A | Para-chlorine | Higher reactivity in nucleophilic substitutions |

| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | 127162-96-3 | C₈H₆ClF₃O₂S | 258.65 | N/A | Meta-CF₃ | High reactivity due to strong electron withdrawal |

| 4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride | N/A | C₁₂H₈ClFO₂S | 270.70 | N/A | Biphenyl with para-F | Enhanced lipophilicity for drug design |

Key Research Findings

Reactivity Trends : Electron-withdrawing substituents (e.g., –CF₃, –Cl) enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines and alcohols. Para-substituted derivatives generally exhibit higher thermal stability due to symmetrical packing .

Synthetic Applications : (4-Fluorophenyl)methanesulfonyl chloride is preferred in peptide chemistry for introducing sulfonate groups without steric interference, while biphenyl derivatives are used in materials science for aromatic cross-coupling .

Safety Considerations : All sulfonyl chlorides require careful handling due to their irritant properties. Aliphatic chain-modified variants (e.g., 2-methoxyethane derivatives) may have lower volatility, reducing inhalation risks .

Biological Activity

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride, with the molecular formula C₇H₆ClFO₂S and a molecular weight of approximately 208.63 g/mol, is a compound characterized by a fluorine atom attached to a phenyl group linked to a methanesulfonyl chloride functional group. This compound is notable for its reactivity and serves as an important intermediate in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. Its biological activity is primarily linked to its derivatives, which have shown potential in various therapeutic applications.

- Molecular Formula : C₇H₆ClFO₂S

- Molecular Weight : 208.63 g/mol

- Functional Groups : Methanesulfonyl chloride, Fluorophenyl group

Biological Activity Overview

The biological activity of this compound is primarily derived from its derivatives, which have been investigated for their potential as:

- Antimicrobial Agents : Compounds formed from this precursor have demonstrated activity against various pathogens, suggesting a role in treating infections.

- Anticancer Properties : Certain derivatives have shown the ability to inhibit specific enzymes involved in tumor growth, indicating potential use in cancer therapy.

The biological effects of this compound and its derivatives are attributed to their interactions with biological molecules, particularly enzymes. These interactions can lead to enzyme inhibition or modification, which is crucial for understanding their therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess effective bacteriostatic activities against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL .

Anticancer Activity

In a study focusing on antiproliferative agents inspired by rigidin, modifications involving this compound led to compounds that inhibited tubulin assembly in HeLa cells. This inhibition resulted in significant impacts on microtubulin dynamics and spindle morphology, ultimately triggering mitotic delay and cell death .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Chloro-2-fluorophenyl)methanesulfonyl chloride | C₇H₅Cl₂FO₂S | Contains two chlorine atoms; potential for different reactivity patterns. |

| (Phenyl)methanesulfonyl chloride | C₇H₇ClO₂S | Lacks fluorine; used in simpler sulfonamide syntheses. |

| (3-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | Fluorine at position 3; alters electronic properties compared to position 4. |

Synthesis and Applications

This compound is synthesized through various methods involving the introduction of sulfonamide groups into organic molecules. It plays a crucial role in:

- Pharmaceutical Development : Used as an intermediate for synthesizing drugs targeting neurological and cardiovascular conditions.

- Agrochemical Research : Employed in developing herbicides and pesticides.

- Chemical Biology : Aids in protein and peptide modifications for studying biological pathways.

Q & A

Basic: What are the critical steps for optimizing the synthesis of (4-Fluorophenyl)(phenyl)methanesulfonyl chloride?

Methodological Answer:

The synthesis involves sulfonation and halogenation steps. Key optimizations include:

- Temperature Control: Maintain reaction temperatures between 0–5°C during sulfonyl chloride formation to prevent side reactions (e.g., hydrolysis) .

- Catalyst Use: Employ Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency on the aromatic ring .

- Purification: Use cold ether or hexane for recrystallization to isolate the product with >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl vs. phenyl groups). For example, the fluorine atom induces distinct deshielding in adjacent protons .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (208.63 g/mol) and detects isotopic patterns from chlorine .

- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage: Keep in amber glass bottles at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced: How does the reactivity of this compound compare to structural analogs (e.g., bromine or methoxy derivatives)?

Methodological Answer:

The fluorine atom’s electronegativity and small size enhance electrophilicity compared to bulkier halogens (e.g., Br) or electron-donating groups (e.g., -OCH₃). Key differences:

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Computational Modeling: Perform molecular docking to predict binding affinities (e.g., COX-2 inhibition vs. off-target effects) .

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) .

Advanced: What mechanistic insights explain its role in nucleophilic substitutions?

Methodological Answer:

The sulfonyl chloride group acts as a leaving group. Key mechanisms:

- Nucleophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect activates the phenyl ring for attack by amines or thiols .

- Stepwise Pathway:

Advanced: How do structural modifications influence its applications in drug design?

Methodological Answer:

- Fluorine Substituents: Enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Sulfonyl Group: Increases solubility and enables hydrogen bonding with biological targets (e.g., protease active sites) .

- Biphenyl Core: Facilitates π-π stacking in receptor binding, as seen in NSAID derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.